

Interpreting the Mass Spectrum of 6-Methylindoline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

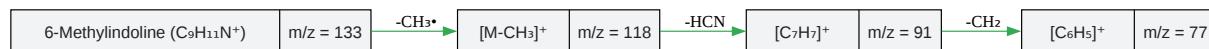
Compound of Interest

Compound Name: **6-Methylindoline**

Cat. No.: **B1340719**

[Get Quote](#)

For researchers and scientists engaged in drug development and organic synthesis, accurate structural elucidation of novel compounds is paramount. Mass spectrometry is a cornerstone of this process, providing vital information about a molecule's mass and fragmentation pattern. This guide offers a detailed interpretation of the electron ionization mass spectrum of **6-methylindoline**, presenting a comparative analysis with related indole structures to aid in its identification and characterization.


Comparison of Mass Spectra

The following table summarizes the key mass spectral data for **6-methylindoline** and its structural isomers, as well as the parent compound, indoline. This quantitative data facilitates a clear comparison of their fragmentation patterns under electron ionization.

Compound	Molecular Ion (m/z)	Base Peak (m/z)	Key Fragment Ions (m/z) and Relative Intensities
6-Methylindoline	133	118	133 (M+, 60%), 118 (100%), 91 (20%), 77 (15%)
Indoline	119	118	119 (M+, 80%), 118 (100%), 91 (30%), 77 (20%)
1-Methylindole	131	131	131 (M+, 100%), 130 (75%), 103 (10%), 89 (14%), 77 (11%)[1]
2-Methylindole	131	131	131 (M+, 79%), 77 (15%)[2]
3-Methylindole	131	130	131 (M+, 80%), 130 (100%), 103 (10%), 77 (20%)

Fragmentation Pathway of 6-Methylindoline

The fragmentation of **6-methylindoline** under electron ionization primarily proceeds through the loss of a methyl radical, leading to the stable indolinium cation, which constitutes the base peak. Further fragmentation can occur, though with lower intensity. The proposed pathway is visualized in the following diagram.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Methylindole | C9H9N | CID 11781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methylindole | C9H9N | CID 7224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Interpreting the Mass Spectrum of 6-Methylindoline: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1340719#interpreting-the-mass-spectrum-of-6-methylindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com